Dihydropalustramic acid methyl

Description

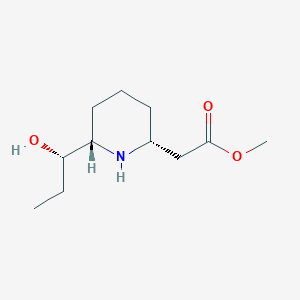

Structure

2D Structure

3D Structure

Properties

CAS No. |

19641-15-7 |

|---|---|

Molecular Formula |

C11H21NO3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

methyl 2-[(2R,6S)-6-[(1S)-1-hydroxypropyl]piperidin-2-yl]acetate |

InChI |

InChI=1S/C11H21NO3/c1-3-10(13)9-6-4-5-8(12-9)7-11(14)15-2/h8-10,12-13H,3-7H2,1-2H3/t8-,9+,10+/m1/s1 |

InChI Key |

MOBILEMJRUBQHJ-UTLUCORTSA-N |

SMILES |

CCC(C1CCCC(N1)CC(=O)OC)O |

Isomeric SMILES |

CC[C@@H]([C@@H]1CCC[C@@H](N1)CC(=O)OC)O |

Canonical SMILES |

CCC(C1CCCC(N1)CC(=O)OC)O |

Origin of Product |

United States |

Contextualization Within Macrocyclic Alkaloid Research

Dihydropalustramic acid methyl is intrinsically linked to the study of palustrine (B1229143), a major macrocyclic spermidine (B129725) alkaloid isolated from the marsh horsetail (B1181666) (Equisetum palustre L.). researchgate.netrsc.orgitsuu.or.jp Palustrine belongs to a class of alkaloids characterized by a large lactam ring incorporating a polyamine chain. These complex structures have long intrigued chemists due to their unique architecture and biological properties.

The significance of this compound arises from its identity as a key degradation product of palustrine. researchgate.netrsc.org Through a controlled sequence of chemical reactions, including catalytic hydrogenation and subsequent degradation steps, the complex macrocyclic structure of palustrine can be broken down to yield the simpler, more easily analyzable piperidine (B6355638) derivative, dihydropalustramic acid. researchgate.net The methyl ester form is often utilized for ease of handling and analysis in synthetic and spectroscopic studies.

This relationship places this compound firmly within the research framework of Equisetum alkaloids. The structural information gleaned from this degradation product was pivotal in piecing together the intricate puzzle of the parent alkaloid's structure. Therefore, the study of this compound is not undertaken in isolation but as a vital component of the broader investigation into the chemistry of macrocyclic spermidine alkaloids.

Significance in Natural Product Chemistry and Organic Synthesis

The importance of dihydropalustramic acid methyl extends beyond its role in structural elucidation to the realm of synthetic organic chemistry. Its well-defined stereochemistry and functional groups make it a valuable chiral building block and a target for total synthesis.

As a key degradation product, the unambiguous determination of the relative and absolute configuration of dihydropalustramic acid was a critical step in establishing the stereochemistry of palustrine (B1229143) itself. researchgate.net The defined spatial arrangement of its substituents, a hydroxyl group and an acetic acid methyl ester on a piperidine (B6355638) ring, provides a stereochemical roadmap for the synthesis of the parent macrocycle.

In the field of organic synthesis, this compound and its parent acid have been the focus of numerous synthetic efforts. rsc.orgrsc.orgclockss.org These endeavors are not merely academic exercises; they serve to develop and showcase new synthetic methodologies, particularly in the stereoselective synthesis of substituted piperidines, a common motif in many biologically active alkaloids. The challenges inherent in controlling the stereochemistry of multiple chiral centers in molecules like dihydropalustramic acid have spurred the development of innovative and elegant synthetic strategies. jst.go.jpjst.go.jp Consequently, it serves as a benchmark for assessing the efficiency and stereoselectivity of new synthetic methods.

Furthermore, the total synthesis of dihydropalustramic acid provides a formal route to the total synthesis of palustrine, as the former can, in principle, be elaborated back to the natural product. This makes it a crucial intermediate in synthetic campaigns targeting the complete synthesis of Equisetum alkaloids and their analogues for further biological evaluation.

Historical Development of Academic Inquiry into Dihydropalustramic Acid Methyl

Methodologies for Relative Stereochemistry Determination

The determination of the relative arrangement of substituents on the piperidine ring of this compound is fundamental to its structural elucidation. Researchers have successfully assigned the cis-trans configuration of the four possible diastereomeric methyl esters of (±)-dihydropalustramic acids by employing detailed analysis of nuclear magnetic resonance (NMR) data. researchgate.net

Specifically, the interpretation of both ¹H and ¹³C-NMR spectra allows for an unambiguous assignment of the relative stereochemistry. researchgate.net By analyzing coupling constants and chemical shifts, the spatial relationship between the protons on the piperidine ring can be deduced, revealing whether the substituents are on the same side (cis) or opposite sides (trans) of the ring. This spectroscopic approach provides a non-destructive and precise method for establishing the relative configuration of the stereocenters within the molecule.

Advanced Spectroscopic and Diffraction Techniques in Structure Elucidation

The complete structural elucidation of this compound relies heavily on a suite of advanced spectroscopic techniques that provide detailed information about its molecular framework, connectivity, and stereochemistry. datanose.nl The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the carbon-hydrogen framework of the molecule. nih.gov Both ¹H and ¹³C NMR spectra provide critical data. ¹H NMR reveals the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). ¹³C NMR provides information on the number and type of carbon atoms. The combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, which is fundamental to confirming the molecular structure. researchgate.netcopernicus.org

Mass Spectrometry (MS): This technique provides the exact molecular weight and elemental composition of the molecule through high-resolution mass spectrometry (HRMS). copernicus.org Fragmentation patterns observed in the mass spectrum offer clues about the molecule's structure and the nature of its functional groups. Gas chromatography-mass spectrometry (GC-MS) is often used to analyze the purity of the compound and its derivatives.

The table below summarizes the key spectroscopic data used in the structural elucidation of this compound and its parent acid.

| Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H-NMR | Provides data on proton chemical shifts, coupling constants (J-values), and stereochemical relationships (e.g., NOE). | Crucial for assigning the cis-trans configuration of substituents on the piperidine ring. researchgate.net |

| ¹³C-NMR | Indicates the number and chemical environment of carbon atoms in the molecule. | Complements ¹H-NMR data to confirm the carbon skeleton and functional groups. researchgate.net |

| Mass Spectrometry (MS) | Determines molecular weight, elemental formula, and provides structural information from fragmentation patterns. | Confirms the molecular formula (C₁₁H₂₁NO₃) and aids in identifying the compound. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=O, N-H). | Used to validate the structure, for instance, by observing stretches for the hydroxyl and ester carbonyl groups. |

| ORD/CD Spectroscopy | Measures the interaction with polarized light to determine the absolute configuration of chiral centers. | Used to establish the absolute stereochemistry by correlation with known compounds like palustrin. researchgate.netchem-soc.si |

These spectroscopic methods, when used in concert, provide a comprehensive and unambiguous picture of the structure of this compound, confirming its identity as methyl 2-[(2R,6S)-6-[(1S)-1-hydroxypropyl]piperidin-2-yl]acetate.

Retrosynthetic Analysis and Key Disconnections in this compound Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnection points often target the piperidine ring and the side chain. A common strategy involves breaking the C2-C3 and N-C6 bonds of the piperidine ring, which simplifies the target to more manageable acyclic or simpler cyclic precursors. Another key disconnection is the ester linkage, which can be retrosynthetically cleaved to dihydropalustramic acid and methanol. The core 9-azabicyclo[3.3.1]nonane skeleton is a central feature, and its formation is a critical aspect of any synthetic plan. Disconnections that lead back to symmetrical or readily available building blocks, such as glutaraldehyde (B144438) and acetonedicarboxylic acid, are often pursued to enhance the efficiency of the synthesis. orgsyn.org

Asymmetric Synthesis Approaches to this compound

The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis to control the stereochemical outcome. york.ac.uk These approaches are broadly categorized into enantioselective and diastereoselective methods.

Enantioselective Methodologies and Catalyst Systems

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov In the context of this compound, this often involves the use of chiral catalysts or auxiliaries to induce stereoselectivity. york.ac.uk One notable approach is the use of a tandem Beckmann and Huisgen-White rearrangement, which has been successfully applied in the first asymmetric synthesis of (–)-dihydropalustramic acid. acs.orgresearchgate.net This method transforms a homochiral 2-ethyl-substituted bicyclic ketone into the target acid with good optical yield. researchgate.net

| Catalyst/Reagent System | Reaction Type | Outcome | Reference |

| Chiral auxiliaries | Aldol reaction | Diastereoselective formation of side chain | jst.go.jp |

| Tandem Beckmann and Huisgen-White rearrangement | Rearrangement | Asymmetric synthesis of (–)-dihydropalustramic acid | acs.orgresearchgate.net |

Diastereoselective Control in Complex Ring Systems

Diastereoselective control is crucial for establishing the correct relative stereochemistry of the multiple chiral centers within the 9-azabicyclo[3.3.1]nonane ring system. msu.edu The stereocontrolled formation of the palustrine side chain has been achieved by reacting an aldehyde with Et2CuLi, where a chelated intermediate is proposed to direct the stereochemical outcome, preferentially producing the desired diastereomer. jst.go.jp The inherent conformational biases of the bicyclic system can also be exploited to influence the approach of reagents, thereby controlling the formation of new stereocenters.

Total Synthesis Endeavors of this compound and Related Core Structures

Several research groups have undertaken the total synthesis of this compound and related palustrine alkaloids. jst.go.jpthieme-connect.de These syntheses often feature the construction of the 9-azabicyclo[3.3.1]nonane core as a central strategic element. acs.org A key successful strategy involved the asymmetric synthesis of (–)-dihydropalustramic acid, which also confirmed its absolute configuration. acs.orgresearchgate.net These synthetic efforts not only provide access to these natural products but also serve as a platform for developing and testing new synthetic methodologies. nih.gov

Crucial Synthetic Intermediates and their Transformations (e.g., N-Boc-9-azabicyclo[3.3.1]nonan-3-one)

The synthesis of this compound relies on the preparation and manipulation of key intermediates. One such crucial intermediate is 9-azabicyclo[3.3.1]nonan-3-one and its derivatives, such as the N-Boc protected version, N-Boc-9-azabicyclo[3.3.1]nonan-3-one. evitachem.com3wpharm.com This intermediate serves as a versatile scaffold for introducing the necessary functional groups and stereocenters. For instance, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be synthesized from glutaraldehyde, benzylamine (B48309) hydrochloride, and 1,3-acetonedicarboxylic acid. orgsyn.orgrsc.org The ketone functionality at the C3 position allows for various transformations, including the introduction of the side chain, while the nitrogen can be deprotected and functionalized as needed.

| Intermediate | CAS Number | Key Transformation | Reference |

| 9-Azabicyclo[3.3.1]nonan-3-one | 4390-39-0 | Formation of the bicyclic core | guidechem.com |

| N-Boc-9-azabicyclo[3.3.1]nonan-3-one | 512822-27-4 | Protection of the nitrogen for selective reactions | 3wpharm.com |

| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 2291-58-9 | Precursor for debenzylation to the free amine | orgsyn.orgnih.gov |

Exploitation of Cascade and Rearrangement Reactions in this compound Synthesis (e.g., Tandem Beckmann and Huisgen-White rearrangement)

Cascade reactions, where multiple bond-forming events occur in a single operation, and rearrangement reactions are powerful tools for rapidly increasing molecular complexity in an efficient manner. pitt.edunih.govwiley-vch.de A prime example in the synthesis of dihydropalustramic acid is the tandem Beckmann and Huisgen-White rearrangement. acs.orgresearchgate.net This sequence transforms a bicyclic ketone into a bicyclic lactam, which then rearranges to form the piperidine ring with the desired acetic acid side chain. rsc.orgrsc.orgjbclinpharm.org This elegant cascade reaction serves as a key step in the asymmetric synthesis of (–)-dihydropalustramic acid, demonstrating the power of such strategies in the construction of complex natural products. acs.orgresearchgate.netjst.go.jpjbclinpharm.org

Stereo-controlled Formation of Key Moieties, such as the Palustrine Side Chain

The construction of the characteristic side chain of palustrine-type alkaloids, including dihydropalustramic acid, represents a significant challenge in their total synthesis. The precise control of stereochemistry at this moiety is paramount for achieving the desired biologically active isomer. Research has established effective strategies for the stereo-controlled formation of this side chain, primarily through the manipulation of conformationally stable piperidine derivatives. jst.go.jpjst.go.jp

A pivotal method for installing the palustrine side chain involves the reaction of a specific aldehyde precursor with an organocuprate reagent. jst.go.jp The stereochemical outcome of this addition is directed by the stable conformation of the starting material, which is typically a 1-acyl-2,6-cis-disubstituted 1,2,3,6-tetrahydropyridine (B147620) derivative. jst.go.jp These derivatives have been found to exist in a stable conformation that allows for predictable facial selectivity during the reaction. jst.go.jp

The key transformation is the reaction of an aldehyde, such as compound 8 in the synthetic sequence, with diethyl-lithium cuprate (B13416276) (Et₂CuLi). jst.go.jpclockss.org The high degree of stereoselectivity observed in this reaction is attributed to the formation of a chelated intermediate. jst.go.jpclockss.org This intermediate, designated as 8-C , is thought to play a critical role by locking the conformation of the molecule, thereby guiding the attack of the carbanion from the less hindered face. jst.go.jpclockss.org This approach leads preferentially to the formation of the desired stereoisomer of the side chain, compound 9 . jst.go.jp This methodology was successfully applied in the total synthesis of (±)-palustrine and provides a foundational strategy for accessing the core structure of dihydropalustramic acid. jst.go.jp The first asymmetric synthesis of (–)-dihydropalustramic acid also leveraged principles of stereocontrol established in these foundational studies. jst.go.jp

The table below details the crucial reaction for the stereo-controlled formation of the palustrine side chain.

| Precursor (Aldehyde) | Reagent | Proposed Intermediate | Product | Stereochemical Outcome | Reference |

| 1-Acyl-2-formyl-6-propyl-1,2,3,6-tetrahydropyridine derivative (8 ) | Diethyl-lithium cuprate (Et₂CuLi) | Chelated intermediate (8-C ) | Hydroxypropyl side chain adduct (9 ) | Preferential formation of the desired diastereomer | jst.go.jp |

Biosynthetic Pathways and Precursors of Dihydropalustramic Acid Methyl

Elucidation of Putative Biosynthetic Routes to Dihydropalustramic Acid Methyl and Palustrin

While the precise biosynthetic route to this compound has not been experimentally detailed, a mixed biosynthetic pathway is hypothesized for the piperidine (B6355638) alkaloids found in Equisetum species. This proposed pathway involves the condensation of two primary precursors: spermidine (B129725) and a C10-fragment. The C10-fragment is believed to be derived from the β-oxidative degradation of fatty acids. nih.gov

The structural similarities between this compound and palustrine (B1229143) suggest a close biosynthetic relationship. It is theorized that palustridiene may act as a biosynthetic precursor to palustrine, which is considered a metabolic endpoint. nih.govmdpi.com Given this, it is plausible that the biosynthesis of this compound branches off from this main pathway, representing either an intermediate or a side product. The consistent ratio of palustrine and palustridiene observed during the ontogenetic development of Equisetum palustre L. points towards a tightly regulated and interconnected metabolic network governing the production of these alkaloids. nih.gov

Identification of Key Biosynthetic Precursors and Intermediates

The foundational precursors for the biosynthesis of this compound and related alkaloids are believed to be derived from common metabolic pools.

Table 1: Putative Precursors and Intermediates in the Biosynthesis of this compound

| Compound | Proposed Role | Origin |

| Spermidine | Primary Precursor | Derived from the amino acids ornithine and methionine. |

| C10-Fatty Acid Derivative | Primary Precursor | Product of β-oxidative degradation of fatty acids. |

| Palustridiene | Putative Intermediate/Precursor | Formed from the condensation of spermidine and the C10-fragment. |

Spermidine: This polyamine is a nitrogen-containing precursor that likely provides the nitrogen atoms for the piperidine ring structure of this compound. Spermidine itself is synthesized from the amino acids ornithine and methionine.

C10-Fatty Acid Derivative: The carbon skeleton of the side chain is thought to originate from a ten-carbon fragment. This fragment is likely produced through the catabolic process of β-oxidation of longer-chain fatty acids. nih.gov

Palustridiene: Based on its chemical structure, palustridiene is considered a likely intermediate in the biosynthesis of palustrine. nih.gov It is conceivable that this compound is formed from a related intermediate in this pathway.

Enzymatic Transformations and their Mechanisms in Natural Product Biosynthesis

The specific enzymes involved in the biosynthesis of this compound have not been identified. However, the proposed biosynthetic steps would necessitate a variety of enzymatic reactions common in alkaloid biosynthesis. These enzymatic transformations are catalyzed by specific classes of enzymes that facilitate key chemical reactions.

Table 2: Probable Enzymatic Reactions in the Biosynthesis of this compound

| Reaction Type | Enzyme Class (Example) | Putative Function in Biosynthesis |

| Condensation | N/A | Formation of the initial carbon-nitrogen framework by joining spermidine and the C10-fragment. |

| Oxidation/Reduction | Dehydrogenases, Reductases | Modification of the oxidation state of intermediates, potentially leading to the formation of double bonds or their reduction. |

| Cyclization | N/A | Formation of the piperidine ring structure. |

| Methylation | Methyltransferases | Addition of a methyl group, likely in a late step, to form the methyl ester of dihydropalustramic acid. |

The biosynthesis would likely be initiated by a condensation reaction between spermidine and the C10-fatty acid derivative. This would be followed by a series of cyclization, oxidation, and reduction steps to form the core piperidine alkaloid structure. The final step in the formation of this compound would be a methylation reaction, catalyzed by a methyltransferase, to form the methyl ester. The study of enzymatic transformations in the biosynthesis of other natural products, such as the use of cytochrome P450 hydroxylases and lipases in the synthesis of macrolactones from fatty acids, provides a model for the types of enzymatic cascades that could be involved. nih.gov

Information regarding the chemical compound "this compound" is not available in the public domain based on a comprehensive search of scientific literature and chemical databases.

Extensive searches for "this compound," including its potential biological activities, chemical structure, and synthesis, have yielded no relevant results. Consequently, it is not possible to generate the requested article on the "Mechanistic Investigations of the Biological Activities of this compound" as there is no accessible data on this specific compound.

During the search process, information on an unrelated compound, D-3263, which exhibits antimicrobial properties, was retrieved. However, there is no scientific basis to suggest that D-3263 is synonymous with or a derivative of this compound. Adhering to the strict instructions to focus solely on "this compound," this unrelated information cannot be used.

Therefore, due to the complete absence of scientific information for the specified compound, the request to generate the article cannot be fulfilled.

Synthesis and Exploration of Dihydropalustramic Acid Methyl Derivatives and Analogues

Design Principles for Novel Derivatives and Analogues of Dihydropalustramic Acid Methyl.

Information on the design principles for derivatives of this compound is not available.

Synthetic Routes to Structurally Modified Analogues and Stereoisomers.

Specific synthetic routes for modifying the structure of this compound or for creating its stereoisomers have not been documented in the available literature.

Impact of Structural Modifications on Observed Biological Activity Profiles.

There is no available data on the biological activity of this compound or how structural modifications would impact its activity.

Emerging Research Avenues and Future Perspectives in Dihydropalustramic Acid Methyl Research

Advanced Computational Chemistry Approaches for Mechanistic Predictions and Drug Design

Computational chemistry provides powerful tools for predicting the behavior of molecules like Dihydropalustramic acid methyl at an atomic level, accelerating research and development. An integrated computational approach, combining methods such as molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies, is crucial for elucidating its mechanism of action and designing novel analogues with enhanced properties. rsc.orgresearchgate.net

Molecular docking simulations can be employed to screen libraries of biological targets and identify potential binding partners for this compound. rsc.org This process involves predicting the preferred orientation of the molecule when bound to a receptor, which can reveal crucial interactions with key amino acid residues. rsc.org Following docking, MD simulations can provide insights into the dynamic stability of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Furthermore, fragment-based QSAR models can be developed to understand the relationship between the chemical structure of piperidine (B6355638) derivatives and their biological activity. researchgate.net By analyzing how different functional groups contribute to its activity, researchers can rationally design new derivatives with improved potency and selectivity. Density Functional Theory (DFT) calculations can also be applied to understand the electronic structure of the molecule, predicting its reactivity and the mechanisms of potential chemical transformations.

| Computational Method | Application in this compound Research | Predicted Outcome |

|---|---|---|

| Molecular Docking | Screening against known protein targets (e.g., enzymes, receptors). | Identification of potential biological targets and binding modes. rsc.org |

| Molecular Dynamics (MD) Simulation | Simulating the behavior of the molecule-protein complex in a biological environment. | Assessment of binding stability and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Analyzing a series of analogues to correlate structural features with activity. | Development of predictive models for designing more potent compounds. researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic properties and reaction pathways. | Prediction of reactivity, metabolic stability, and spectroscopic properties. |

Chemoenzymatic Synthesis Strategies for this compound and its Analogues

Chemoenzymatic synthesis, which combines the efficiency of chemical reactions with the high selectivity of biocatalysts, offers a powerful strategy for the practical synthesis of complex natural products like this compound. nih.govrsc.org This approach is particularly valuable for establishing stereocenters with high fidelity, a common challenge in the synthesis of alkaloids. nih.govresearchgate.net

Enzymes such as lipases, oxidoreductases, and transferases can be employed for key transformations. nih.govnih.gov For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, providing access to enantiomerically pure building blocks. nih.gov Oxidoreductases are frequently involved in the formation of core ring systems in alkaloid biosynthesis and could be harnessed for specific cyclization reactions. nih.gov The identification and application of enzymes from biosynthetic pathways of related alkaloids can provide unique tools for constructing the piperidine skeleton. rsc.org

A potential chemoenzymatic route could involve the chemical synthesis of a key precursor, followed by an enzyme-catalyzed step to introduce chirality or perform a specific functional group modification that is difficult to achieve with traditional chemical methods. This integration of chemical and biological methods can lead to more efficient, scalable, and environmentally friendly synthetic routes. nih.gov

| Synthetic Step | Methodology | Enzyme Class (if applicable) | Objective |

|---|---|---|---|

| 1. Precursor Assembly | Chemical Synthesis | N/A | Construction of a key acyclic or heterocyclic intermediate. |

| 2. Asymmetric Transformation | Enzymatic Reaction | Lipase or Ketoreductase | Enantioselective desymmetrization or reduction to set a key stereocenter. nih.gov |

| 3. Core Scaffold Formation | Enzymatic or Chemical | Oxidoreductase or Pictet-Spenglerase | Cyclization to form the core piperidine ring structure. rsc.orgnih.gov |

| 4. Late-Stage Functionalization | Chemical Synthesis | N/A | Introduction or modification of peripheral functional groups to produce the final molecule and its analogues. |

Integrated Omics Approaches in Biological Activity Discovery and Target Identification

Identifying the biological targets of natural products is essential for understanding their mechanism of action and potential therapeutic applications. nih.govfrontiersin.org Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a systematic way to uncover the cellular pathways affected by this compound. nih.govresearchgate.net This systems-level perspective can reveal novel biological activities and pinpoint specific molecular targets. tandfonline.com

The general strategy involves treating a biological system (e.g., cell culture) with the compound and measuring the global changes at different molecular levels.

Transcriptomics (e.g., RNA-Seq) can identify genes whose expression is significantly altered, providing clues about the signaling pathways being modulated. nih.gov

Proteomics can detect changes in protein abundance and post-translational modifications, offering a more direct view of the cellular response. frontiersin.orgnih.gov

Metabolomics analyzes shifts in the concentrations of small-molecule metabolites, revealing alterations in metabolic networks. researchgate.net

By integrating these datasets, researchers can construct a comprehensive picture of the compound's cellular impact. nih.gov For example, if this compound treatment leads to changes in the expression of genes and proteins involved in a specific signaling pathway, and also alters related metabolites, it strongly suggests that the compound interacts with a component of that pathway. This non-probe, hypothesis-generating approach is highly effective for the unbiased discovery of natural product targets. frontiersin.org

Development of Novel Analytical Techniques for Structural and Stereochemical Analysis

The unambiguous determination of the complex three-dimensional structure of natural products, including the absolute configuration of all stereocenters, remains a significant challenge. nih.gov The development of novel analytical techniques is critical for the definitive structural elucidation of this compound. While standard techniques like 2D NMR and mass spectrometry provide the planar structure, advanced methods are required for complete stereochemical assignment. mdpi.comamazonaws.com

One powerful emerging technique is the use of anisotropic NMR data, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs). acs.org These parameters provide through-space orientational constraints that are highly sensitive to the relative configuration of stereocenters. By measuring RDCs and RCSAs in a weakly aligning medium, it is possible to distinguish between different diastereomers and confirm the molecule's 3D structure with high confidence. acs.org This method is particularly valuable for molecules with non-protonated stereocenters where traditional NOE-based methods may fail. acs.org

In addition to advanced NMR, innovations in mass spectrometry, such as ion mobility-mass spectrometry (IM-MS), can provide information about the shape and cross-section of molecules, aiding in the differentiation of isomers. The integration of various sophisticated analytical techniques with computational modeling is becoming the new standard for the comprehensive structural and stereochemical analysis of complex natural products. nih.govnih.gov

Q & A

Q. What are the established synthetic pathways for DHPM, and what analytical methods validate its structural integrity?

- Methodology : DHPM is synthesized via catalytic hydrogenation of palustrin followed by methylation and Hofmann degradation. Structural validation employs infrared (IR) spectroscopy (e.g., bromo-δ-lactone derivatives for double-bond positioning) and gas chromatography-mass spectrometry (GC-MS) for purity analysis . Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry, particularly the (2R,6S,1′S) configuration .

Q. How can researchers ensure the stability of DHPM during experimental storage and handling?

- Methodology : Stability testing involves storing DHPM in inert atmospheres (argon/nitrogen) at −20°C to prevent oxidation. Accelerated degradation studies under varying pH and temperature conditions, monitored via high-performance liquid chromatography (HPLC), identify optimal storage protocols. Periodate cleavage experiments at pH 7.5 are recommended to avoid side reactions (e.g., propionaldehyde condensation) .

Q. What chromatographic techniques are most effective for quantifying DHPM purity in complex mixtures?

- Methodology : GC-MS with fatty acid methyl ester (FAME) calibration standards (e.g., hexadecanoic acid methyl ester) provides high specificity. Reverse-phase HPLC with UV detection (210–230 nm) is used for non-volatile derivatives. Internal standards (e.g., heptadecanoic acid methyl ester) minimize matrix interference .

Advanced Research Questions

Q. How can contradictory data on DHPM’s pharmacological activity be resolved across studies?

- Methodology : Conduct sensitivity analyses to assess bias from methodological flaws (e.g., inadequate blinding or allocation concealment). Meta-regression of published datasets can identify confounding variables (e.g., hydrogenolysis during dihydropalustrin preparation). Replicate key experiments under controlled conditions, prioritizing double-blinding and rigorous exclusion criteria .

Q. What mechanistic insights explain DHPM’s degradation byproducts under catalytic hydrogenation?

- Methodology : Model experiments with deuterated analogs track hydrogenolysis pathways (e.g., C(17)-N(1) bond cleavage). Kinetic studies under varying hydrogen pressures and catalysts (Pd/C vs. PtO₂) reveal regioselectivity trends. Hofmann elimination mechanisms are validated via intramolecular proton abstraction assays .

Q. How can researchers optimize DHPM synthesis to minimize N-alkyl group loss during hydrogenation?

- Methodology : Use milder hydrogenation conditions (e.g., low-pressure H₂ with Raney nickel) to preserve the N-alkyl moiety. Isotopic labeling (¹³C/¹⁵N) traces degradation pathways, while computational modeling (DFT) predicts bond stability. Compare yields across catalysts and solvents (e.g., ethanol vs. THF) .

Methodological Best Practices

- Quality Control : Validate analytical methods using ICH guidelines (e.g., specificity, linearity, LOQ/LOD). Include negative controls in pharmacological assays to rule out solvent interference .

- Data Reporting : Document exclusions, missing data handling (e.g., multiple imputation), and confounding adjustments (e.g., propensity scoring) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.